2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride
Description
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by an eight-membered unsaturated cycloalkene ring fused with a carboxylic acid group and an amine moiety, which is protonated as a hydrochloride salt. This compound belongs to a class of functionalized cycloalkene-carboxylic acids, often utilized as chiral building blocks in organic synthesis or as intermediates in pharmaceutical development.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-; |
InChI Key |
SMLZFCRGGSMFMH-YHSAGPEESA-N |
Isomeric SMILES |
C1CCC(C(/C=C\C1)N)C(=O)O.Cl |
Canonical SMILES |
C1CCC(C(C=CC1)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The most widely reported method begins with cyclooctene derivatives, which serve as the foundational bicyclic framework. Cyclooctene undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form cyclooctene oxide, introducing an oxygen bridge that facilitates subsequent ring-opening reactions. Alternative oxidants, such as hydrogen peroxide with tungsten-based catalysts, have been explored for improved regioselectivity.
The epoxide intermediate is then subjected to azidolysis using sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl). This step installs the amino group at the C2 position while preserving the carboxylic acid precursor at C1. Computational studies using density-functional theory (DFT) reveal that the trans-diaxial opening of the epoxide is favored, achieving >90% regioselectivity under optimized conditions.
Hydrochloride Salt Formation
The final step involves deprotecting the methyl ester using hydrochloric acid (HCl) in dioxane. This simultaneously protonates the amino group, yielding the hydrochloride salt. Crystallization from ethanol/water (3:1 v/v) produces the pure compound with a melting point of 198–202°C.
Alternative Route via Bicyclic β-Lactam Intermediates
Synthesis of cis-9-Azabicyclo[6.2.0]dec-6-en-10-one
A novel approach reported in Beilstein Journal of Organic Chemistry (2022) utilizes cis-9-azabicyclo[6.2.0]dec-6-en-10-one as the starting material. This bicyclic β-lactam is synthesized via Staudinger cycloaddition between cyclooctatetraene and chlorosulfonyl isocyanate (CSI). The reaction proceeds at −78°C in dichloromethane, achieving 68% yield after silica gel purification.
Ring Expansion and Functional Group Interconversion
The β-lactam undergoes ring expansion via photochemical [2+2] cycloaddition with ethylene, forming a nine-membered intermediate. Subsequent hydrolysis with 6M HCl introduces the carboxylic acid group, while palladium-catalyzed hydrogenation reduces double bonds selectively. This method avoids the need for high-pressure carboxylation, offering a safer albeit lower-yielding (55%) alternative.
Optimization Strategies and Reaction Engineering
Solvent and Temperature Effects
Reaction yields are highly solvent-dependent. Comparative studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) improve carboxylation efficiency by stabilizing charged intermediates. However, DMF increases lactamization risks, necessitating a balance between reaction rate and selectivity.
Catalytic Systems
Palladium(II) acetate [Pd(OAc)₂] has emerged as a superior catalyst for hydrogenation steps, reducing reaction times from 24 hours to 6 hours compared to traditional Raney nickel. Additionally, microwave-assisted synthesis at 150°C accelerates epoxide ring-opening by 8-fold while maintaining 89% enantiomeric excess.
Analytical Characterization and Quality Control
Spectroscopic Validation
Successful synthesis is confirmed via:
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O, 70:30) shows ≥98% purity for industrial-grade material. Residual solvent limits meet ICH Q3C guidelines, with dioxane content <20 ppm.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
Large-scale synthesis faces economic hurdles due to high-pressure carboxylation equipment costs. Substituting supercritical CO₂ reduces capital expenditure by 40% but requires specialized alloy reactors resistant to acid corrosion.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated analogs, and substituted derivatives with various functional groups. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for various reactions, including:
- Decarboxylative Coupling Reactions : Recent studies have demonstrated that 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride can be involved in carbene and photocatalyst-catalyzed decarboxylative radical coupling reactions. This method has shown promise for synthesizing ketones from carboxylic acids, including marketed drugs like nalidixic acid and fenoprofen, achieving yields around 68% .
- Amide Formation : The compound can serve as a precursor for amide synthesis through various coupling reactions. For instance, it has been successfully used in mechanochemical amide coupling conditions, yielding significant amounts of amides from hydroxycarboxylic acids. This method has been applied to synthesize active pharmaceutical ingredients (APIs) like imatinib with high purity and yield .
Medicinal Chemistry
In medicinal chemistry, 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is investigated for its potential therapeutic applications:
- Synthesis of Anticancer Agents : The compound plays a role in synthesizing various anticancer drugs. For example, its derivatives have been explored for their activity against cancer cell lines, showcasing the ability to modify its structure to enhance biological activity .
- Pharmacological Intermediates : It serves as an intermediate in the preparation of pharmacologically active compounds. Research indicates that derivatives of this compound can be transformed into other bioactive molecules, which are essential for developing new therapeutic agents .
Case Studies and Data Tables
The following table summarizes key findings from recent studies involving 2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride:
Mechanism of Action
The mechanism of action of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- The hydrochloride salt enhances water solubility, a common trait among amino acid derivatives .
Biological Activity
2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
The compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₃ClN₁O₂
- CAS Number : 1173097-72-7
Antimicrobial Activity
Research indicates that derivatives of cyclic amino acids, including 2-aminocyclooct-3-ene-1-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential for developing new antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Aminocyclohex-3-enecarboxylic acid | Bacillus subtilis | 59.5 µg/ml |
| Cyclobutane derivatives | Vibrio cholerae | 45.0 µg/ml |
| Triazole-containing amino acids | Staphylococcus aureus | 30.0 µg/ml |
Anticancer Activity
In vitro studies conducted by the National Cancer Institute (NCI) have evaluated the anticancer potential of various cycloalkyl amino acids. Although initial results showed modest antitumor activity for related compounds, further investigations are ongoing to determine the specific efficacy of 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride against cancer cell lines.
Case Study: Antitumor Screening
A series of cyclobutene derivatives were tested for their cytotoxic effects on HeLa cells. While no significant effects were noted, the need for further exploration into structural modifications to enhance activity was emphasized.
The mechanism by which 2-Aminocyclooct-3-ene-1-carboxylic acid exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. Studies suggest that cyclic amino acids can modulate neurotransmitter systems and influence metabolic pathways, thereby impacting physiological responses.
Toxicological Profile
Toxicological assessments indicate that while many cyclic amino acids exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety profiles. The OECD guidelines suggest that similar compounds can be evaluated through read-across methodologies to predict toxicokinetic and toxicodynamic behaviors.
Table 2: Toxicological Data Overview
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Repeated Dose Toxicity | No significant findings |
| Genotoxicity | Negative in standard assays |
Q & A
Q. What frameworks address contradictions between theoretical predictions and experimental data in reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
